molecular formula C20H17BrO6 B2706396 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 434310-89-1

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2706396
CAS No.: 434310-89-1
M. Wt: 433.254
InChI Key: CNVVUTFNFMWDSU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H19BrO5 This compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a methoxyethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methoxyethyl ester group is attached through esterification reactions involving methoxyethanol and a suitable esterification agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of a benzofuran ring, bromobenzoyl group, and methoxyethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and analgesic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran scaffold with various substituents that can influence its biological activity. The presence of the methoxyethyl group and the bromobenzoyl moiety are particularly significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial properties of related compounds, it was found that several benzofuran derivatives had selective activity against Gram-positive bacteria, particularly Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Benzofuran Compounds

Compound NameMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
Compound A50>100
Compound B30>100
This compoundTBDTBD

Note: TBD = To Be Determined

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. Notably, some compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . For instance, a related compound demonstrated significant cytotoxic effects against breast and lung cancer cell lines in vitro.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study, several benzofuran derivatives were tested for their cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 20 µM for Compound C
  • A549 (Lung Cancer) : IC50 = 15 µM for Compound D
  • HepG2 (Liver Cancer) : IC50 = 25 µM for Compound E

These findings suggest that modifications in the benzofuran structure can lead to enhanced anticancer activity.

Analgesic Activity

The analgesic effects of benzofuran derivatives have also been documented. A study on a closely related compound demonstrated significant antinociceptive activity in various pain models, showing efficacy comparable to traditional analgesics like aspirin and morphine .

Table 2: Analgesic Efficacy Comparison

Route of AdministrationID50 (mg/kg)Comparison with Aspirin
Intraperitoneal10More potent
Oral>50Less potent

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the benzofuran ring can significantly alter their efficacy and selectivity against targets.

Key Findings:

  • Electron-donating groups enhance antibacterial activity.
  • Substituents that increase lipophilicity may improve cell membrane permeability, enhancing anticancer efficacy.

Properties

IUPAC Name

2-methoxyethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVVUTFNFMWDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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